1,4-Benzenedimethanol, 2,6-dinitro-

Vue d'ensemble

Description

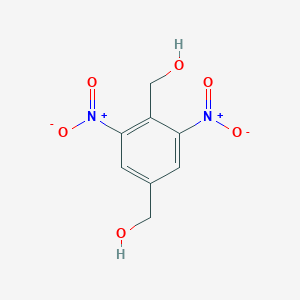

1,4-Benzenedimethanol, 2,6-dinitro- is an organic compound with the molecular formula C8H8N2O6 It is a derivative of 1,4-benzenedimethanol, where two nitro groups are substituted at the 2 and 6 positions of the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-benzenedimethanol, 2,6-dinitro- typically involves the nitration of 1,4-benzenedimethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of 1,4-benzenedimethanol, 2,6-dinitro- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Benzenedimethanol, 2,6-dinitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base (e.g., pyridine) are commonly employed.

Major Products

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Esters or ethers

Applications De Recherche Scientifique

Polymer Synthesis

1,4-Benzenedimethanol, 2,6-dinitro- is utilized in the production of various polymers. Notably, it serves as a precursor for synthesizing poly(6-methyl-ε-caprolactone), which is essential for creating biodegradable thermoplastic elastomers. This polymer is particularly relevant in the development of environmentally friendly materials that can replace traditional plastics in various applications .

Pharmaceutical Intermediates

This compound is also employed as an intermediate in the synthesis of pharmaceuticals. Its derivatives are used in the formulation of drugs that target specific biological pathways. For instance, it acts as a building block for synthesizing active pharmaceutical ingredients (APIs) that require precise structural modifications to enhance efficacy and reduce side effects .

Fine Chemical Production

In fine chemical synthesis, 1,4-benzenedimethanol, 2,6-dinitro- is used as a key raw material for producing pesticides and other agrochemicals. Its ability to undergo various chemical transformations makes it valuable in creating compounds with specific biological activities .

Case Study 1: Development of Biodegradable Polymers

A study explored the use of 1,4-benzenedimethanol, 2,6-dinitro- in synthesizing poly(6-methyl-ε-caprolactone). The resulting polymer demonstrated excellent mechanical properties and biodegradability, making it suitable for applications in packaging and biomedical devices. The research highlighted the compound's role in facilitating environmentally sustainable practices within the polymer industry .

Case Study 2: Synthesis of Pharmaceutical Compounds

Research conducted on the synthesis of novel anti-inflammatory drugs utilized 1,4-benzenedimethanol, 2,6-dinitro- as a critical intermediate. The study demonstrated how modifications to this compound could lead to enhanced potency and selectivity towards specific inflammatory pathways. This case underscores the compound's importance in pharmaceutical chemistry and drug development .

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 1,4-benzenedimethanol, 2,6-dinitro- involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Benzenedimethanol: The parent compound without nitro substitutions.

2,6-Dinitro-1,4-dimethylbenzene: A similar compound with methyl groups instead of hydroxyl groups.

1,4-Dinitrobenzene: A simpler nitro-substituted benzene derivative.

Uniqueness

1,4-Benzenedimethanol, 2,6-dinitro- is unique due to the presence of both hydroxyl and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Activité Biologique

1,4-Benzenedimethanol, 2,6-dinitro- (CAS Number: 589-29-7) is a chemical compound that has garnered attention due to its potential biological activities. This compound is a derivative of benzenedimethanol with two nitro groups positioned at the 2 and 6 positions of the benzene ring. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields.

- Molecular Formula : C8H8N2O6

- Molar Mass : 216.16 g/mol

- Appearance : White to light yellow crystalline solid

- Solubility : Soluble in organic solvents like ether and methanol but has limited solubility in water.

Antimicrobial Properties

Research indicates that compounds similar to 1,4-benzenedimethanol, particularly those with nitro groups, exhibit antimicrobial properties. Nitro compounds often disrupt bacterial cell walls or interfere with essential cellular processes. Studies have demonstrated that dinitro derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of nitro-substituted benzenes have been explored in various cancer cell lines. For instance, studies have shown that dinitro compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . In vitro assays indicate that 1,4-benzenedimethanol, 2,6-dinitro- may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells.

The biological activity of 1,4-benzenedimethanol, 2,6-dinitro- is thought to be linked to its ability to generate reactive oxygen species (ROS) upon metabolic activation. This ROS generation can lead to oxidative damage to cellular components such as lipids, proteins, and DNA. The presence of nitro groups enhances this activity by facilitating redox cycling processes .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of various nitro-substituted aromatic compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with two nitro groups exhibited significant antibacterial activity compared to their mono-nitro counterparts. The minimum inhibitory concentration (MIC) for 1,4-benzenedimethanol, 2,6-dinitro- was determined to be lower than that of many common antibiotics .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a comparative study on the cytotoxic effects of dinitrobenzene derivatives on human cancer cell lines (e.g., HeLa and MCF-7), it was found that 1,4-benzenedimethanol, 2,6-dinitro- induced apoptosis at concentrations ranging from 10 to 50 µM. Mechanistic studies revealed increased levels of ROS and activation of caspase pathways in treated cells .

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

[4-(hydroxymethyl)-3,5-dinitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c11-3-5-1-7(9(13)14)6(4-12)8(2-5)10(15)16/h1-2,11-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQASUCLSXQHIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CO)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889066 | |

| Record name | 1,4-Benzenedimethanol, 2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171809-19-1 | |

| Record name | 2,6-Dinitro-1,4-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171809-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedimethanol, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171809191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedimethanol, 2,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedimethanol, 2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.